molecular formula C9H18N2S2 B12679878 2,2'-Methylenebis(2-methylthiazolidine) CAS No. 116112-97-1

2,2'-Methylenebis(2-methylthiazolidine)

Katalognummer: B12679878
CAS-Nummer: 116112-97-1
Molekulargewicht: 218.4 g/mol
InChI-Schlüssel: GHBRLJWGIJDPQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Methylenebis(2-methylthiazolidine) is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(2-methylthiazolidine) typically involves the reaction of 2-methylthiazolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two thiazolidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, product yield, and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Methylenebis(2-methylthiazolidine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds. These products have significant applications in medicinal chemistry and organic synthesis .

Wissenschaftliche Forschungsanwendungen

2,2’-Methylenebis(2-methylthiazolidine) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2’-Methylenebis(2-methylthiazolidine) involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

116112-97-1

Molekularformel

C9H18N2S2

Molekulargewicht

218.4 g/mol

IUPAC-Name

2-methyl-2-[(2-methyl-1,3-thiazolidin-2-yl)methyl]-1,3-thiazolidine

InChI

InChI=1S/C9H18N2S2/c1-8(10-3-5-12-8)7-9(2)11-4-6-13-9/h10-11H,3-7H2,1-2H3

InChI-Schlüssel

GHBRLJWGIJDPQC-UHFFFAOYSA-N

Kanonische SMILES

CC1(NCCS1)CC2(NCCS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.